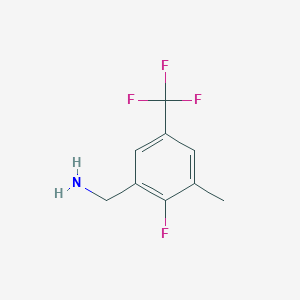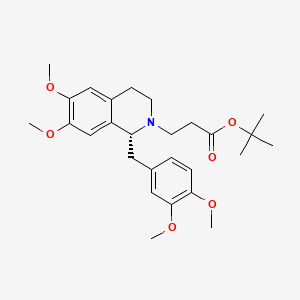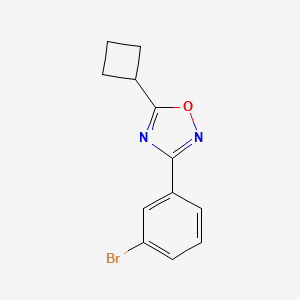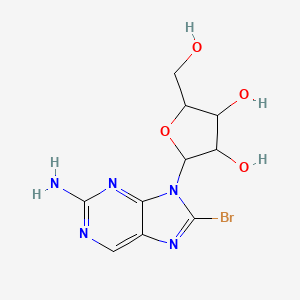
Butyl 2,2,3,3-tetrafluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that belongs to the class of dialkyl carbonates. The presence of fluorine atoms in its structure significantly alters its physicochemical properties, making it an interesting subject for various scientific and industrial applications. This compound is known for its high dielectric permittivity and low viscosity, which are advantageous in several applications, including as solvents in electrochemical power sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of commercial titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium (IV) alkoxides formed with diphenyl carbonate. The degree of transesterification varies depending on the type of titanium (IV) alkoxide used, with isopropyl titanium (IV) alkoxide showing the highest degree of transesterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of 2,2,3,3-tetrafluoropropan-1-ol with carbon tetrachloride in the presence of aluminum chloride. Another method includes the pyrolysis of ortho esters. these methods involve the use of toxic and aggressive reagents, which pose environmental and safety concerns .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the carbonate with another alcohol.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Common Reagents and Conditions
Transesterification: Common reagents include titanium (IV) alkoxides and diphenyl carbonate. The reaction is typically carried out under mild conditions.
Hydrolysis: This reaction requires the presence of water and can be catalyzed by acids or bases.
Major Products Formed
Transesterification: The major products are alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate.
Hydrolysis: The major products are 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Aplicaciones Científicas De Investigación
Butyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications:
Chemistry: It is used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: The compound’s unique properties make it useful in the synthesis of other fluorinated derivatives, which can be used in biological studies.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Mecanismo De Acción
The mechanism of action of butyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In electrochemical applications, its high dielectric permittivity allows for better solubility of alkali metal salts, improving the efficiency of electrochemical cells .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Methyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific alkyl group (butyl) and the presence of four fluorine atoms. This combination provides it with distinct physicochemical properties, such as higher boiling points and better solubility in certain solvents compared to its methyl and ethyl counterparts. Additionally, its use as a solvent in electrochemical applications is enhanced by its high dielectric permittivity and low viscosity .
Propiedades
Fórmula molecular |
C8H12F4O3 |
|---|---|
Peso molecular |
232.17 g/mol |
Nombre IUPAC |
butyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-2-3-4-14-7(13)15-5-8(11,12)6(9)10/h6H,2-5H2,1H3 |
Clave InChI |
RPRWMDKEWHTPIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)





![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)


